molecular formula C7H10BrNO5 B14630255 N-(Bromoacetyl)-L-glutamic acid CAS No. 56576-87-5

N-(Bromoacetyl)-L-glutamic acid

Cat. No.: B14630255
CAS No.: 56576-87-5
M. Wt: 268.06 g/mol
InChI Key: XYOZDFYRDGNILL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Bromoacetyl)-L-glutamic acid is a synthetic compound that combines the structural features of bromoacetic acid and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)-L-glutamic acid typically involves the reaction of bromoacetic acid with L-glutamic acid. The process begins with the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted with the amino group of L-glutamic acid in the presence of a solvent such as N,N′-dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure controlled modifications and high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(Bromoacetyl)-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in peptide synthesis and other biochemical applications .

Mechanism of Action

The mechanism of action of N-(Bromoacetyl)-L-glutamic acid involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as thiol and amino groups on proteins .

Comparison with Similar Compounds

Uniqueness: N-(Bromoacetyl)-L-glutamic acid is unique due to its specific combination of bromoacetic acid and L-glutamic acid, which provides distinct reactivity and applications in peptide synthesis and biochemical research. Its ability to form stable amide bonds with primary amines makes it particularly valuable in the synthesis of cyclic peptides and other complex biomolecules .

Properties

CAS No.

56576-87-5

Molecular Formula

C7H10BrNO5

Molecular Weight

268.06 g/mol

IUPAC Name

(2S)-2-[(2-bromoacetyl)amino]pentanedioic acid

InChI

InChI=1S/C7H10BrNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

XYOZDFYRDGNILL-BYPYZUCNSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CBr

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.